molecular formula C25H24N4O3S B4921018 2-[(5Z)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[(5Z)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B4921018
M. Wt: 460.5 g/mol
InChI Key: XPJYRAFAIHQQMO-BKUYFWCQSA-N
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Description

2-[(5Z)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core, pyrrole, and pyridine rings, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable thioamide with an α-halo acid or its derivative under basic conditions.

    Introduction of the Pyrrole and Pyridine Rings: The pyrrole and pyridine rings can be introduced through a series of condensation reactions involving appropriate aldehydes and amines.

    Final Assembly: The final compound is obtained by coupling the thiazolidinone core with the pyrrole and pyridine intermediates under suitable reaction conditions, such as refluxing in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anti-inflammatory Activity: It could modulate inflammatory pathways by inhibiting key enzymes or cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrrole Derivatives: Studied for their antimicrobial and anticancer activities.

    Pyridine Derivatives: Used in various pharmaceutical applications.

Uniqueness

The uniqueness of 2-[(5Z)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide lies in its combined structural features, which may confer a distinct pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

2-[(5Z)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-15-6-5-7-20(10-15)27-23(30)14-28-24(31)21(33-25(28)32)13-19-12-17(3)29(18(19)4)22-11-16(2)8-9-26-22/h5-13H,14H2,1-4H3,(H,27,30)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJYRAFAIHQQMO-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=NC=CC(=C4)C)C)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=NC=CC(=C4)C)C)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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